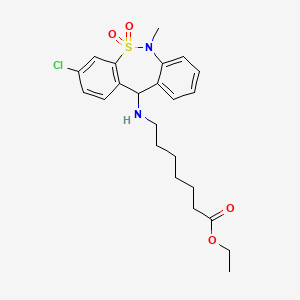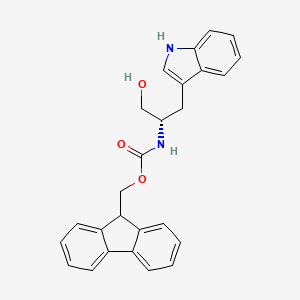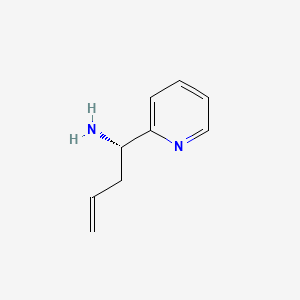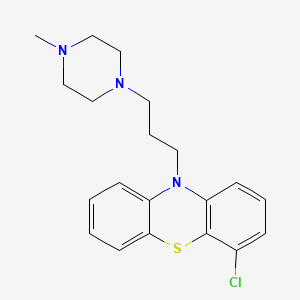
Tianeptine-Ethylester
Übersicht
Beschreibung
Tianeptine Ethyl Ester is an impurity of Tianeptine , a tricyclic compound with psychostimulant, anti-ulcer, and anti-emetic properties . Tianeptine is used primarily in the treatment of major depressive disorder, and it may also be used to treat anxiety, asthma, and irritable bowel syndrome .
Synthesis Analysis
The synthesis of Tianeptine involves a series of steps including condensation reaction, hydrolysis, and spray drying . The starting material is 3,11-dichloro-6,11-dihydro-6-methyl-dibenzo[c,f][1,2]thiazepine-5,5-dioxide . The synthesis process is efficient and environment-friendly, and it results in improved product yield and purity .Molecular Structure Analysis
The molecular formula of Tianeptine Ethyl Ester is C23H29ClN2O4S, and its molecular weight is 465.01 .Chemical Reactions Analysis
Tianeptine may decrease the antihypertensive activities of certain drugs . It can also interact with other substances, leading to increased or decreased serum concentrations .Physical And Chemical Properties Analysis
Tianeptine Ethyl Ester is a colorless oil . It has a density of 1.30±0.1 g/cm3 . It is slightly soluble in chloroform and methanol .Wissenschaftliche Forschungsanwendungen
Neurowissenschaften
Tianeptine-Ethylester: wurde auf sein Potenzial in der Neurowissenschaft untersucht, insbesondere die Verbesserung der Serotoninaufnahme im Gehirn, die ein Schlüsselfaktor für die Stimmungsregulation ist . Es hat sich gezeigt, dass es die Aufmerksamkeit, das Lernen und das Gedächtnis bei Labortieren verbessert .
Gastroenterologie
Im Bereich der Gastroenterologie wurde Tianeptine zur Behandlung von Symptomen im Zusammenhang mit dem Reizdarmsyndrom (IBS) eingesetzt, wodurch neue Behandlungsmöglichkeiten neben traditionellen Therapien eröffnet werden .
Psychiatrie
Tianeptine: wird in der Psychiatrie hauptsächlich zur Behandlung von schweren depressiven Störungen eingesetzt. Seine einzigartige Wirkung der Steigerung der Serotoninaufnahme unterscheidet es von anderen Antidepressiva, die diese Aufnahme typischerweise hemmen . Diese Eigenschaft könnte für die Entwicklung neuer psychiatrischer Behandlungen von Vorteil sein.
Kardiologie
Obwohl nicht direkt mit der Kardiologie verwandt, könnte das pharmakologische Profil von This compound die Entwicklung neuartiger Behandlungen in der Kardiologie beeinflussen. Beispielsweise könnte das Verständnis seines Wirkmechanismus neue Ansätze zur Modulation der Interaktion zwischen Herz und Gehirn inspirieren .
Endokrinologie
Die potenziellen Auswirkungen des Medikaments auf die Stimmung und die Stressantwort lassen vermuten, dass es Auswirkungen auf endokrine Erkrankungen haben könnte, bei denen Stimmungsstörungen oft ein Symptom sind .
Immunologie
Forschungen haben gezeigt, dass Tianeptine das Immunsystem beeinflussen kann. Seine Auswirkungen auf chronische Schmerzen und das Opioid-Rezeptorsystem deuten auf eine mögliche Rolle bei der Modulation von Immunantworten hin, insbesondere bei Erkrankungen wie neuropathischen Schmerzen .
Onkologie
Obwohl es keine direkte Anwendung von This compound in der Onkologie gibt, könnte sich seine Auswirkung auf Stress und Stimmung indirekt auf das Wohlbefinden und die Lebensqualität der Patienten auswirken, was entscheidende Aspekte der Krebsversorgung sind .
Pharmakologie
Tianeptine: ist aufgrund seiner atypischen Wirkung auf die Serotoninaufnahme von Interesse. Seine einzigartigen pharmakologischen Eigenschaften machen es zu einem wertvollen Modell für die Untersuchung der Auswirkungen der Serotoninmodulation bei verschiedenen Erkrankungen
Wirkmechanismus
Target of Action
Tianeptine Ethyl Ester primarily targets the μ-opioid receptor . It acts as an atypical agonist of this receptor, with clinically negligible effects on the δ- and κ-opioid receptors . This receptor plays a crucial role in mood regulation and the body’s response to stress .
Mode of Action
Tianeptine Ethyl Ester interacts with its targets by enhancing the mesolimbic release of dopamine and potentiating CNS D2 and D3 receptors . It also modulates glutamate receptors, which may contribute to its antidepressant and anxiolytic effects . Furthermore, it has been found to activate three separate mitogen-activated protein kinase (MAPK) pathways .
Biochemical Pathways
Tianeptine Ethyl Ester affects several biochemical pathways. It appears to activate the c-Jun N-terminal kinase (JNK), p42/44, and p38 MAPK pathways . This activity enhances AMPA receptor function through phosphorylation by CaMKII and PKA . Additionally, it has been found to restore GABA levels, cholesterol, and fatty acid metabolism in socially isolated rats .
Pharmacokinetics
Tianeptine Ethyl Ester has a high bioavailability of 99% . The compound is primarily metabolized through a 2-step β-oxidation process of the aliphatic chain, leading to the formation of two main metabolites MC5 and MC3 . The average elimination half-lives of Tianeptine and its metabolite MC5 are 1.16 and 7.53 hours, respectively .
Result of Action
The molecular and cellular effects of Tianeptine Ethyl Ester’s action include enhanced neurotransmission, vesicle transport, and energy processes . It also upregulates proteins involved in mitochondrial energy production, mitochondrial transport and dynamics, antioxidative defense, and glutamate clearance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tianeptine Ethyl Ester. For instance, the dosage should be decreased in elderly patients and those with severe renal failure . It’s also worth noting that the compound’s action can be influenced by the patient’s social environment .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Tianeptine Ethyl Ester, like its parent compound Tianeptine, is thought to interact with various enzymes, proteins, and other biomolecules. It is known to enhance serotonin uptake in the brain, contrasting with most antidepressants which decrease serotonin uptake . This unique property may contribute to its psychostimulant, anti-ulcer, and anti-emetic properties .
Cellular Effects
Tianeptine Ethyl Ester is believed to have significant effects on various types of cells and cellular processes. It influences cell function by modulating glutamate receptor activity, which could explain its antidepressant and anxiolytic effects . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Tianeptine Ethyl Ester is complex and multifaceted. It acts as an atypical agonist of the μ-opioid receptor, with negligible effects on the δ- and κ-opioid receptors . This action may partly explain its antidepressant and anxiolytic effects. Additionally, it is thought to modulate glutamate receptors, which could also contribute to its antidepressant/anxiolytic effects . It also interacts with nuclear peroxisome proliferator-activated receptor (PPAR) isoforms, which may induce neuroplasticity .
Temporal Effects in Laboratory Settings
Studies suggest that Tianeptine has an accelerated onset of antiallodynic action compared to other antidepressants
Dosage Effects in Animal Models
In animal models, the effects of Tianeptine Ethyl Ester likely vary with different dosages. High doses of Tianeptine can lead to euphoric, opioid-like highs, with the potential for chronic users to develop dependence and tolerance
Metabolic Pathways
Tianeptine Ethyl Ester is metabolized primarily through a 2-step β-oxidation process of the aliphatic chain, leading to the formation of two main metabolites MC5 and MC3 (propionic acid) . This metabolic pathway is crucial for the elimination of Tianeptine Ethyl Ester from the body.
Transport and Distribution
Tianeptine Ethyl Ester is likely transported and distributed within cells and tissues in a manner similar to Tianeptine. It is not subject to first-pass hepatic metabolism, has high bioavailability, and limited distribution
Eigenschaften
IUPAC Name |
ethyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN2O4S/c1-3-30-22(27)12-6-4-5-9-15-25-23-18-10-7-8-11-20(18)26(2)31(28,29)21-16-17(24)13-14-19(21)23/h7-8,10-11,13-14,16,23,25H,3-6,9,12,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEFUFMZSNHPQDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCNC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001106716 | |
| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
66981-77-9 | |
| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66981-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-(((11RS)-3-chloro-6-methyl-6,11-dihydrodibenzo(c,f)(1,2)thiazepin-11-yl)amino)heptanoate S,S-dioxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066981779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Heptanoic acid, 7-[(3-chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)amino]-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001106716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 7-(((11RS)-3-CHLORO-6-METHYL-6,11-DIHYDRODIBENZO(C,F)(1,2)THIAZEPIN-11-YL)AMINO)HEPTANOATE S,S-DIOXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13Y3KEM8QN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












